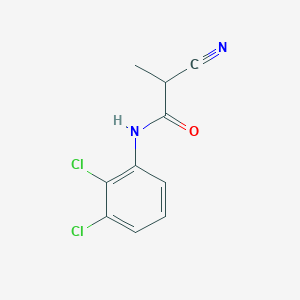
5-(bromomethyl)-2-methyl-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Bromomethyl)-2-methyl-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of a bromomethyl group at position 5 and a methyl group at position 2 of the imidazole ring. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(bromomethyl)-2-methyl-1H-imidazole can be achieved through several methods. One common method involves the bromination of 2-methyl-1H-imidazole using N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via a free radical mechanism, where the bromine radical generated from NBS reacts with the methyl group at position 5 of the imidazole ring to form the bromomethyl derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of hydrobromic acid (HBr) and paraformaldehyde in the presence of a catalyst. This method minimizes the generation of toxic byproducts and allows for the large-scale production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
5-(Bromomethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include azido, thiocyanato, and methoxy derivatives, as well as oxidized and reduced imidazole compounds .
Aplicaciones Científicas De Investigación
5-(Bromomethyl)-2-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of 5-(bromomethyl)-2-methyl-1H-imidazole involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The compound may also participate in signaling pathways by modifying key proteins involved in cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide
- 5-Bromo-2-(1H-imidazol-1-yl)pyrimidine
- 6-Bromo-8-methylimidazo[1,2-a]pyridine
Uniqueness
5-(Bromomethyl)-2-methyl-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring. This unique structure imparts distinct reactivity and biological activity compared to other similar compounds. The presence of both a bromomethyl and a methyl group on the imidazole ring allows for versatile chemical modifications and applications in various fields .
Propiedades
IUPAC Name |
5-(bromomethyl)-2-methyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2/c1-4-7-3-5(2-6)8-4/h3H,2H2,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDUQYQWWVFWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
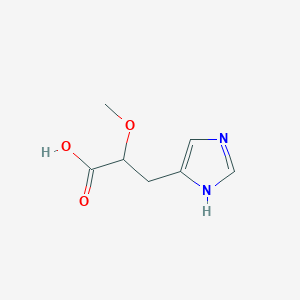
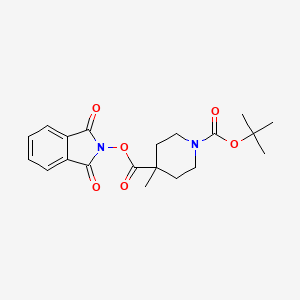
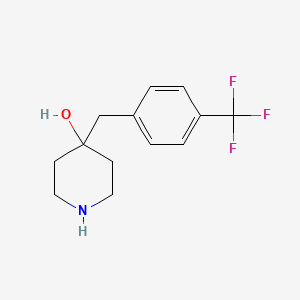
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
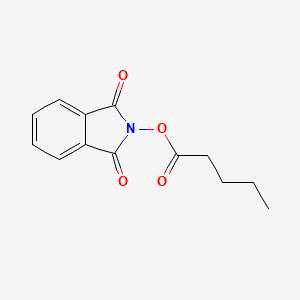
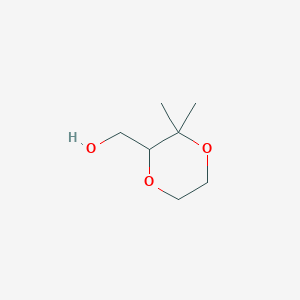
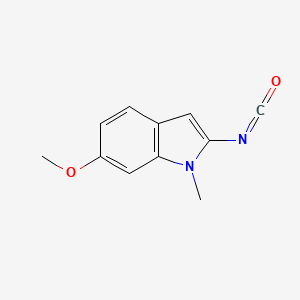
![tert-butylN-[2-(4,5-dihydro-1H-imidazol-2-yl)propan-2-yl]carbamate](/img/structure/B13566193.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-methylbenzoic acid](/img/structure/B13566197.png)
![2-{[4-(Difluoromethyl)phenyl]methyl}-2-methylpyrrolidinehydrochloride](/img/structure/B13566202.png)
![tert-butylN-[2-(1-aminocyclopentyl)ethyl]carbamate](/img/structure/B13566206.png)

